
2-(Pyridin-2-yl)naphthalene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-2-yl)-1-naphthonitrile is an organic compound that features a pyridine ring attached to a naphthalene ring with a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-1-naphthonitrile typically involves the reaction of 2-bromopyridine with 1-naphthonitrile under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to a temperature of around 100°C for several hours to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(Pyridin-2-yl)-1-naphthonitrile can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-2-yl)-1-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using hydrogenation catalysts such as palladium on carbon to yield primary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents like bromine or chlorine to introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives of 2-(Pyridin-2-yl)-1-naphthonitrile.
Applications De Recherche Scientifique
2-(Pyridin-2-yl)-1-naphthonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-2-yl)-1-naphthonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through non-covalent interactions, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the overall reaction rate.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)-1-naphthylamine: Similar structure but with an amine group instead of a nitrile group.
2-(Pyridin-2-yl)-1-naphthol: Contains a hydroxyl group instead of a nitrile group.
2-(Pyridin-2-yl)-1-naphthaldehyde: Features an aldehyde group in place of the nitrile group.
Uniqueness
2-(Pyridin-2-yl)-1-naphthonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs. The nitrile group can participate in a variety of chemical transformations, making this compound a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
918630-60-1 |
|---|---|
Formule moléculaire |
C16H10N2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
2-pyridin-2-ylnaphthalene-1-carbonitrile |
InChI |
InChI=1S/C16H10N2/c17-11-15-13-6-2-1-5-12(13)8-9-14(15)16-7-3-4-10-18-16/h1-10H |
Clé InChI |
RAOAZOCOMQZNHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C#N)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one](/img/structure/B11874588.png)
![(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11874601.png)


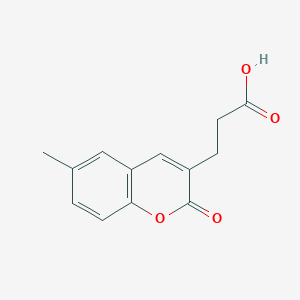
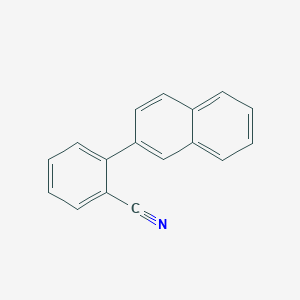
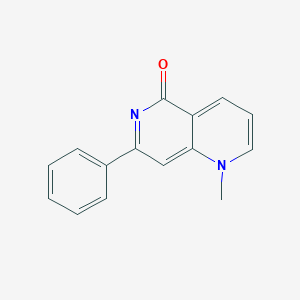


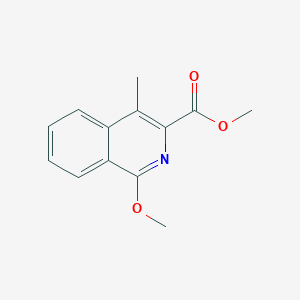
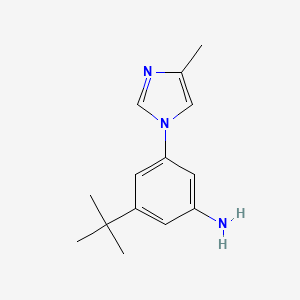

![2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11874680.png)

